Pharmacological Inactivity: M7 Is an Inactivated Glucuronide Conjugate, Not a Kinase Inhibitor
Regorafenib N-β-D-glucuronide (M7) is explicitly classified as an inactive glucuronide conjugate, whereas regorafenib, M-2, and M-5 retain multikinase inhibitory activity. M-2 and M-5 demonstrated kinase inhibition profiles and potency comparable to regorafenib in competitive binding assays and cell-based assays, and all three inhibited tumor growth in murine xenograft models [1]. In contrast, M7 is formed via UGT1A9-mediated glucuronidation as a deactivating elimination pathway; the glucuronide conjugate has no reported kinase inhibitory activity and is described in peer-reviewed literature as one of the 'inactive glucuronides' [2]. The NCI formulary lists only M-2 and M-5 as the two major metabolites possessing 'similar pharmacological activities compared to regorafenib' and does not attribute pharmacological activity to M7 [3].
| Evidence Dimension | Kinase inhibitory activity |
|---|---|
| Target Compound Data | No measurable kinase inhibition (inactivated glucuronide conjugate, M7); classified as 'inactive glucuronide' |
| Comparator Or Baseline | Regorafenib: active multi-kinase inhibitor. M-2: kinase inhibition profile and potency comparable to regorafenib. M-5: kinase inhibition profile and potency comparable to regorafenib. |
| Quantified Difference | Qualitative: M7 lacks kinase inhibitory activity; M-2 and M-5 exhibit 'similar kinase inhibition profiles and comparable potency to regorafenib' (competitive binding assay, cell-based assays, murine xenograft TGI models) [1]. |
| Conditions | In vitro competitive binding assay, cell-based kinase inhibition assay, murine xenograft tumor growth inhibition model (Zopf et al. 2016); literature designation of M7 as inactive glucuronide (Oh et al. 2017; NCI DCTD formulary) |
Why This Matters
For any study requiring an authentic inactive metabolite tracer (e.g., pharmacokinetic modeling of clearance, gut microbial reactivation assays), M7 is the only regorafenib-related compound that provides an inactive conjugate, whereas M-2 and M-5 would confound results due to their retained pharmacological activity.
- [1] Zopf D, Fichtner I, Bhargava A, Steinke W, Thierauch KH, Diefenbach K, Wilhelm S, Hafner FT, Gerisch M. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Med. 2016 Nov;5(11):3176-3185. doi:10.1002/cam4.883. View Source
- [2] Oh JH, Kim H, Kim E, Lee YJ. Involvement of the Transporters P-Glycoprotein and Breast Cancer Resistance Protein in Dermal Distribution of the Multikinase Inhibitor Regorafenib and Its Active Metabolites. J Pharm Sci. 2017 Aug;106(8):2270-2277. doi:10.1016/j.xphs.2017.04.064. View Source
- [3] National Cancer Institute, Division of Cancer Treatment and Diagnosis (DCTD). Regorafenib (STIVARGA®) Agent Description. NCI Formulary. View Source
